molecular formula C14H18N4O2 B3124150 1-Cbz-3-(azidomethyl)piperidine CAS No. 315717-75-0

1-Cbz-3-(azidomethyl)piperidine

Cat. No.: B3124150
CAS No.: 315717-75-0
M. Wt: 274.32 g/mol
InChI Key: YTIYDGCOISYVRA-UHFFFAOYSA-N
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Description

1-Cbz-3-(azidomethyl)piperidine is a chemical compound with the molecular formula C14H18N4O2 and a molecular weight of 274.31832. It is characterized by the presence of a piperidine ring substituted with an azidomethyl group and a carbobenzyloxy (Cbz) protecting group.

Preparation Methods

The synthesis of 1-Cbz-3-(azidomethyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Cbz-3-(azidomethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide, lithium aluminum hydride, benzyl chloroformate, and catalytic hydrogenation. Major products formed from these reactions include amines and substituted piperidines.

Scientific Research Applications

1-Cbz-3-(azidomethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cbz-3-(azidomethyl)piperidine is primarily related to its chemical reactivity. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reactivity is exploited in click chemistry applications, where the compound acts as a versatile building block for the synthesis of complex molecules. The carbobenzyloxy group serves as a protecting group, preventing unwanted reactions at the piperidine nitrogen during synthetic transformations .

Comparison with Similar Compounds

1-Cbz-3-(azidomethyl)piperidine can be compared with other azidomethyl-substituted piperidines and related compounds:

The uniqueness of this compound lies in its combination of the azidomethyl group and the carbobenzyloxy protecting group, providing a balance of reactivity and stability that is valuable in synthetic chemistry.

Properties

IUPAC Name

benzyl 3-(azidomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c15-17-16-9-13-7-4-8-18(10-13)14(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYDGCOISYVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolved 1-benzyloxycarbonyl-3-methanesulfonyloxymethyl-piperidine (5.24 mmol, 1 eq) in DMF (50 mL). Added sodium azide (1.7 g, 26.2 mmol, 5 eq). Warmed the mixture to 60° C. and let stir overnight. Removed the DMF under reduced pressure. Diluted the residue with ethyl acetate and washed with water and then brine. Dried the organic layer over anhydrous Na2SO4, filtered and concentrated giving 1.27 g. crude product.
Quantity
5.24 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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